molecular formula C21H20N4O3S B2418765 N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923186-95-2

N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

カタログ番号: B2418765
CAS番号: 923186-95-2
分子量: 408.48
InChIキー: YHNOKULOXQVCFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-(2-acetyl-3-quinolin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14(26)25-21(16-9-10-18-15(12-16)6-5-11-22-18)13-20(23-25)17-7-3-4-8-19(17)24-29(2,27)28/h3-12,21,24H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNOKULOXQVCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC4=C(C=C3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that combines a quinoline moiety with a pyrazole structure, suggesting potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • A quinoline ring known for its diverse biological activities.
  • A pyrazole unit, which has been associated with various pharmacological properties including anti-inflammatory and anticancer effects.

Synthesis typically involves multi-step organic reactions, often starting from commercially available quinoline derivatives and pyrazole precursors. The incorporation of the methanesulfonamide group enhances solubility and bioavailability.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and progression.

A study highlighted the effectiveness of certain pyrazole derivatives against BRAF(V600E) and EGFR, which are critical in many cancers. The compound's structural features may enhance its binding affinity to these targets, although specific data on this compound is limited .

Antimicrobial and Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their antimicrobial and anti-inflammatory activities. The compound may inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways. Additionally, its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. Key factors influencing activity include:

  • Substituents on the quinoline and pyrazole rings: Modifications can enhance potency or selectivity.
  • The methanesulfonamide group: This moiety can improve solubility and cellular uptake.

Study on Antitumor Activity

In vitro studies have demonstrated that similar compounds exhibit potent antitumor activity against various cancer cell lines. For example, one study reported an EC50 value of 0.95 µM for a related pyrazole derivative in pancreatic cancer models, suggesting that structural modifications can lead to significant improvements in efficacy .

Antimicrobial Testing

Another case study focused on the antimicrobial properties of synthesized pyrazoles indicated that several exhibited notable antifungal activity. This suggests that N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be explored further for potential therapeutic applications against resistant strains of bacteria .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. For instance, derivatives containing quinoline and pyrazole structures have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antimicrobial Screening

A study reported that certain synthesized quinoline derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents . The presence of electron-withdrawing groups on the pyrazole ring was found to enhance antibacterial activity.

Anticancer Potential

The anticancer activity of compounds related to N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been investigated extensively. Studies have shown that quinoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity Assessment

In one study, a series of quinoxaline derivatives were tested against human cancer cell lines (HCT-116 and MCF-7). Compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative effects . The structure of these compounds suggests they may interact specifically with cancer cell targets, enhancing their therapeutic efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing sulfonamide groups are well-documented. The methanesulfonamide moiety in N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could contribute to its ability to modulate inflammatory pathways.

Research Insights

Research indicates that sulfonamides can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses . This suggests that the compound may have applications in treating inflammatory diseases.

Summary Table of Applications

ApplicationDescriptionReference
AntimicrobialEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa ,
AnticancerInduces apoptosis in cancer cell lines with low IC50 values
Anti-inflammatoryPotential to modulate inflammatory pathways through sulfonamide action

Q & A

Q. What are the optimal synthetic routes for N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

  • Methodology : A multi-step synthesis is typically employed:
  • Step 1 : Cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole core.
  • Step 2 : Introduction of the quinolin-6-yl group via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Step 3 : Acetylation using acetic anhydride or acetyl chloride under anhydrous conditions.
  • Step 4 : Methanesulfonamide coupling via sulfonylation of the aniline intermediate.
    Key reagents include palladium catalysts for cross-coupling and lithium aluminum hydride for reductions. Reaction progress should be monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • Methodology : Use a combination of:
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
  • X-ray crystallography for absolute configuration determination if crystalline .

Q. How can researchers assess the solubility and stability of this compound for biological assays?

  • Methodology :
  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4°C–40°C), and light exposure. Monitor via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How to design enzyme inhibition assays to evaluate its activity against disease-relevant targets?

  • Methodology :
  • Target Selection : Prioritize enzymes with structural homology to sulfonamide-binding proteins (e.g., carbonic anhydrase, cyclooxygenase).
  • Assay Types :
  • Fluorescence-based assays (e.g., quenching of tryptophan residues in the enzyme active site).
  • Surface plasmon resonance (SPR) for real-time binding kinetics (ka, kd).
  • Molecular docking (AutoDock Vina) to predict binding modes and affinity .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodology :
  • Pharmacokinetic (PK) Analysis : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites.
  • Target Engagement Studies : Employ PET imaging or radiolabeled tracers to confirm in vivo target binding .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the quinolin-6-yl substituent?

  • Methodology :
  • Analog Synthesis : Replace quinolin-6-yl with other aryl/heteroaryl groups (e.g., phenyl, pyridyl).
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition and cytotoxicity assays.
  • Computational Modeling : Perform QSAR using MOE or Schrödinger to quantify electronic (HOMO/LUMO) and steric effects .

Q. What in vivo models are appropriate for evaluating its therapeutic efficacy?

  • Methodology :
  • Inflammation : Murine collagen-induced arthritis (CIA) for anti-inflammatory activity.
  • Cancer : Xenograft models with human tumor cell lines (e.g., HCT-116 for colorectal cancer).
  • Dosing : Administer orally (10–100 mg/kg) or intraperitoneally, with vehicle-controlled cohorts .

Q. How to optimize reaction conditions to improve synthetic yield and purity?

  • Methodology :
  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig catalysts for coupling steps.
  • Solvent Optimization : Compare DMF, THF, and toluene for reaction efficiency.
  • Temperature Control : Use microwave-assisted synthesis for rapid, high-yield cyclization .

Q. How to analyze binding interactions with target enzymes at the atomic level?

  • Methodology :
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase II).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories .

Q. How to address off-target effects identified in phenotypic screens?

  • Methodology :
  • Proteome-Wide Profiling : Use affinity pulldown with biotinylated probes and mass spectrometry.
  • Counter-Screening : Test against panels of unrelated enzymes (e.g., kinases, phosphatases).
  • CRISPR-Cas9 Knockout Models : Validate target specificity in gene-edited cell lines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。